![molecular formula C12H11BrN+ B14166523 1-[(4-Bromophenyl)methyl]pyridin-1-ium CAS No. 89047-29-0](/img/structure/B14166523.png)
1-[(4-Bromophenyl)methyl]pyridin-1-ium
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Overview
Description
1-[(4-Bromophenyl)methyl]pyridin-1-ium is an organic compound with the molecular formula C₁₂H₁₁BrN It is a quaternary ammonium salt derived from pyridine and 4-bromobenzyl bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Bromophenyl)methyl]pyridin-1-ium can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of pyridine with 4-bromobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]pyridin-1-ium undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromophenyl group can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Pyridinium N-oxides.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]pyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1-methylpyridin-1-ium chloride: Similar structure but with a methyl group instead of a benzyl group.
4-(4-Bromophenyl)pyridine: Lacks the quaternary ammonium group.
4-(4-Bromophenyl)piperazine: Contains a piperazine ring instead of a pyridine ring.
Uniqueness
1-[(4-Bromophenyl)methyl]pyridin-1-ium is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and enhances its solubility in polar solvents, making it suitable for various applications in research and industry .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Bromophenyl)methyl]pyridin-1-ium, and how can purity be ensured?
The compound is typically synthesized via quaternization of pyridine with 4-bromobenzyl bromide. Key steps include:
- Reaction conditions : Use anhydrous solvents (e.g., acetonitrile) under nitrogen to minimize hydrolysis.
- Purification : Recrystallization from ethanol/diethyl ether mixtures improves purity (>95%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3) .
- Purity validation : Confirm via 1H NMR (DMSO-d6: δ 9.33–9.36 ppm for pyridinium protons) and elemental analysis (calculated C: 52.32%, H: 3.84%, N: 5.09%) .
Q. How can the structure of this compound be confirmed experimentally?
Combine multiple spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks using DEPT and HSQC for pyridinium ring and benzyl group protons .
- Mass spectrometry (ESI-MS) : Look for [M–Br]+ at m/z 263.15 .
- X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve bond lengths and angles (e.g., C–Br bond: ~1.90 Å) .
Q. What solvents and conditions are suitable for crystallization?
- Solvent selection : Ethanol or methanol at 4°C yields high-quality crystals. Avoid DMSO due to hygroscopicity.
- Crystallization setup : Use slow evaporation in a sealed chamber. For anisotropic displacement parameters, refine with SHELXL and visualize using ORTEP-3 .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in ionic liquid applications?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study charge distribution. The pyridinium ring shows high positive charge density, favoring anion interactions .
- Molecular dynamics (MD) : Simulate ionic mobility in [BF4]−-based systems using GROMACS. Higher substituent bulkiness reduces diffusion coefficients by ~30% .
Q. How to resolve contradictions in crystallographic data for pyridinium derivatives?
- Twinned data : Use SHELXD for initial phasing and SHELXL for twin refinement (TWIN/BASF commands). For pseudo-merohedral twinning, apply Hooft statistics .
- Displacement ellipsoids : Analyze with ORTEP-3; exclude outliers using the SQUEEZE tool in PLATON .
Q. What strategies improve yield in derivatization for antimicrobial studies?
Properties
CAS No. |
89047-29-0 |
---|---|
Molecular Formula |
C12H11BrN+ |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C12H11BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h1-9H,10H2/q+1 |
InChI Key |
LADMUUSDJBIFDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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